molecular formula C40H66N2O9 B11936001 [(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate

[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate

Cat. No.: B11936001
M. Wt: 719.0 g/mol
InChI Key: MNOMBFWMICHMKG-AFPXKENRSA-N
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Description

The compound [(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate is a complex organic molecule with multiple functional groups, including hydroxyl, oxirane, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of oxirane rings, hydroxylation, and the introduction of the piperazine carboxylate group. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically optimized through experimental procedures and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This often involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters to ensure high yield and purity. The industrial production process must also consider environmental and safety regulations to minimize waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane rings can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the oxirane rings may produce diols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxirane groups can form hydrogen bonds and covalent bonds with target molecules, affecting their function and activity. The piperazine carboxylate group may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate
  • This compound

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex stereochemistry. The presence of hydroxyl, oxirane, and piperazine carboxylate groups provides a diverse range of chemical reactivity and potential biological activity. Its structural complexity also makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.

Properties

Molecular Formula

C40H66N2O9

Molecular Weight

719.0 g/mol

IUPAC Name

[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate

InChI

InChI=1S/C40H66N2O9/c1-7-32(44)29(4)37-33(49-37)26-39(5,47)19-12-13-27(2)36-28(3)16-17-34(40(6,48)20-18-31(43)25-35(45)51-36)50-38(46)42-23-21-41(22-24-42)30-14-10-8-9-11-15-30/h12-13,16-17,19,28-34,36-37,43-44,47-48H,7-11,14-15,18,20-26H2,1-6H3/b17-16?,19-12+,27-13+/t28-,29+,31+,32-,33+,34-,36+,37+,39-,40+/m1/s1

InChI Key

MNOMBFWMICHMKG-AFPXKENRSA-N

Isomeric SMILES

CC[C@H]([C@H](C)[C@H]1[C@@H](O1)C[C@@](C)(/C=C/C=C(\C)/[C@H]2[C@@H](C=C[C@H]([C@@](CC[C@@H](CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O

Canonical SMILES

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O

Origin of Product

United States

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